3-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide 3-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 891131-91-2
VCID: VC11883258
InChI: InChI=1S/C15H8Cl3N3O2/c16-9-3-1-2-8(6-9)13(22)19-15-21-20-14(23-15)11-7-10(17)4-5-12(11)18/h1-7H,(H,19,21,22)
SMILES: C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Molecular Formula: C15H8Cl3N3O2
Molecular Weight: 368.6 g/mol

3-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

CAS No.: 891131-91-2

Cat. No.: VC11883258

Molecular Formula: C15H8Cl3N3O2

Molecular Weight: 368.6 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide - 891131-91-2

Specification

CAS No. 891131-91-2
Molecular Formula C15H8Cl3N3O2
Molecular Weight 368.6 g/mol
IUPAC Name 3-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Standard InChI InChI=1S/C15H8Cl3N3O2/c16-9-3-1-2-8(6-9)13(22)19-15-21-20-14(23-15)11-7-10(17)4-5-12(11)18/h1-7H,(H,19,21,22)
Standard InChI Key VSBIZVHRAUZNHR-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Canonical SMILES C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl

Introduction

3-Chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound with a complex molecular structure. It combines elements of benzamide and oxadiazole rings, which are common in pharmaceutical and agrochemical research due to their potential biological activities. This compound is identified by the CAS number 891131-91-2.

Synthesis and Preparation

The synthesis of 3-Chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of a benzoyl chloride derivative with an oxadiazole-based amine. The specific conditions and reagents may vary depending on the desired yield and purity.

Biological Activity

While specific biological activity data for 3-Chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is limited, compounds with similar structures have shown promise in various fields, including anticancer research. The oxadiazole ring is known for its role in bioactive molecules, often exhibiting antimicrobial, antiviral, or anticancer properties.

Research Findings

Research on compounds with oxadiazole rings has highlighted their potential as therapeutic agents. For instance, derivatives of oxadiazoles have been explored for their anticancer properties, as seen in studies involving similar structures like N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives, which have shown in vitro anticancer activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator